Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 782504-37-4
VCID: VC18155743
InChI: InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-9-7-13(8-10-18)11-14-5-4-6-15(19)12-14/h4-6,12-13,19H,7-11H2,1-3H3
SMILES:
Molecular Formula: C17H25NO3
Molecular Weight: 291.4 g/mol

Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate

CAS No.: 782504-37-4

Cat. No.: VC18155743

Molecular Formula: C17H25NO3

Molecular Weight: 291.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate - 782504-37-4

Specification

CAS No. 782504-37-4
Molecular Formula C17H25NO3
Molecular Weight 291.4 g/mol
IUPAC Name tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-9-7-13(8-10-18)11-14-5-4-6-15(19)12-14/h4-6,12-13,19H,7-11H2,1-3H3
Standard InChI Key KECARMHBKZJLLR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=CC=C2)O

Introduction

Structural and Chemical Properties

Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate belongs to the piperidine carboxylate family, characterized by a six-membered piperidine ring substituted at the fourth position with a hydroxyphenylmethyl group and a tert-butyl ester moiety. Its molecular formula is C₁₇H₂₅NO₃, with a molecular weight of 291.4 g/mol. The IUPAC name, tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate, reflects its stereoelectronic features, including the electron-withdrawing tert-butyl group and the aromatic hydroxyl substituent.

The compound’s stability under physiological conditions is influenced by its ester linkage, which can undergo hydrolysis in acidic or basic environments to yield a carboxylic acid and alcohol. This reactivity profile makes it suitable for prodrug strategies or linker applications in bifunctional molecules.

Synthesis and Optimization

Palladium-Catalyzed Cross-Coupling

The primary synthetic route involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between tert-butyl 4-(bromomethylene)piperidine-1-carboxylate and 3-hydroxyphenyl boronic acid. Conducted in tetrahydrofuran (THF) at 50°C for 1.5 hours, this method achieves high regioselectivity and yield. Key advantages include:

  • Short reaction time (<2 hours)

  • Mild conditions avoiding extreme temperatures

  • Compatibility with boronic acid derivatives, enabling structural diversification.

Stepwise Functionalization

Alternative approaches involve multi-step sequences, such as:

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): Peaks at δ 7.29–7.24 (m, 1H) and 6.85 (d, J = 7.7 Hz, 1H) confirm the aromatic protons of the 3-hydroxyphenyl group. The tert-butyl singlet appears at δ 1.44 ppm, while piperidine protons resonate between δ 2.41–3.84 ppm .

  • ¹³C NMR: Carbonyl signals at δ 170.2 ppm (ester) and 156.7 ppm (aromatic C–O) validate the functional groups.

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 292.2 [M+H]⁺, consistent with the molecular formula.

Applications in Targeted Protein Degradation

PROTAC Technology

This compound serves as a linker in PROTACs, bifunctional molecules that recruit E3 ubiquitin ligases to disease-causing proteins, marking them for proteasomal degradation. Key attributes include:

  • Hydroxyphenyl group: Enhances binding to E3 ligase components like VHL or CRBN.

  • Piperidine spacer: Optimizes distance and orientation between protein-binding domains.

Table 1: PROTAC Applications of Tert-Butyl 4-[(3-Hydroxyphenyl)methyl]piperidine-1-carboxylate

Target ProteinE3 LigaseTherapeutic AreaReference
BRD4VHLOncology
EGFRCRBNOncology

Kinase Inhibition

Structural analogs of this compound have shown promise as tyrosine kinase inhibitors, particularly in modulating pathways implicated in cancer and inflammatory diseases . For example, derivatives of Vandetanib—a drug targeting RET kinase—incorporate similar piperidine-carboxylate scaffolds .

Stability and Reactivity

Hydrolysis Kinetics

In aqueous solutions at pH 7.4, the tert-butyl ester undergoes slow hydrolysis (t₁/₂ = 24 hours) to form 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylic acid. Acidic conditions (pH <3) accelerate this process, making the compound suitable for pH-responsive drug delivery systems.

Radical Reactivity

Under copper-catalyzed conditions, the compound participates in radical cascade cyclization reactions to form polycyclic structures like oxindoles . For instance, reaction with N-methyl-N-phenylmethacrylamide yields tert-butyl 4-((1,3-dimethyl-2-oxoindolin-3-yl)methyl)piperidine-1-carboxylate in 88% yield .

Comparative Analysis with Related Piperidine Derivatives

Vandetanib Intermediates

The Vandetanib intermediate tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate highlights the versatility of piperidine carboxylates in oncology. Unlike the target compound, its methoxy groups enhance metabolic stability but reduce PROTAC compatibility .

Future Directions and Challenges

Improving Synthetic Efficiency

Current palladium-catalyzed methods require optimization to reduce metal contamination. Emerging strategies include:

  • Photocatalytic protocols using copper(I) complexes .

  • Flow chemistry to enhance reaction control and scalability.

Expanding Therapeutic Applications

Ongoing research explores this compound’s utility in:

  • Neurodegenerative diseases: Targeting tau or α-synuclein aggregates.

  • Antiviral therapies: Disrupting viral protein-host interactions.

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